molecular formula C8H7BO3 B2545330 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde CAS No. 1268336-37-3

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

Cat. No.: B2545330
CAS No.: 1268336-37-3
M. Wt: 161.95
InChI Key: JSNJFWSWOIPDRU-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Structural Analysis

The study by Rihs et al. (1985) details the reaction of 4-oxo-4H-[1]benzopyran-3-carbaldehyde with 1,2-benzenediamine, resulting in specific reaction products analyzed via X-ray structure analysis. This provides insights into the chemical behavior and potential applications in structural chemistry and synthesis processes (Rihs, Sigg, Hass, & Winkler, 1985).

Electrocatalytic Activity

Pariente et al. (1996) explored the electrocatalytic properties of dihydroxybenzaldehyde and its analogs, demonstrating their potential in the electrooxidation of NADH. This suggests applications in the development of biosensors and electrochemical sensors, particularly in medical and environmental monitoring (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

Synthesis of Dihydrobenzofurans

The research by Birkett, Knight, & Mitchell (1993) on the synthesis of dihydrobenzofurans via intramolecular trapping of benzynes by hydroxyl functions opens up avenues in organic synthesis. This has implications in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Birkett, Knight, & Mitchell, 1993).

Luminescence Sensing

Shi et al. (2015) developed dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks that are sensitive to benzaldehyde-based derivatives. These frameworks can be used in fluorescence sensors, highlighting applications in analytical chemistry and environmental monitoring (Shi, Zhong, Guo, & Li, 2015).

Mechanism of Action

While the specific mechanism of action for 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is not known, related compounds have shown antimicrobial activity. For example, N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides have been tested as potential inhibitors of Mycobacterial Leucyl-tRNA Synthetase .

Future Directions

The development of new antimycobacterial agents has led to the synthesis of a series of N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides . These compounds have shown promising results in vitro against a panel of clinically important fungi and bacteria, including mycobacteria . This suggests that 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde and related compounds may have potential applications in the development of new antimicrobial agents.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJFWSWOIPDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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